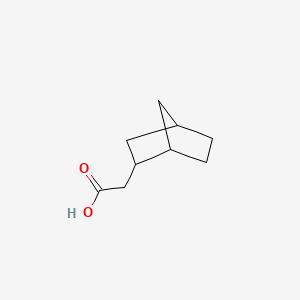
2-Norbornaneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Norbornaneacetic acid is a clear, colorless to yellow liquid . It has a molecular formula of C9H14O2, an average mass of 154.206 Da, and a monoisotopic mass of 154.099380 Da .
Synthesis Analysis
This compound has been used in the synthesis and study of antibacterial activity (structure) of triazolyl oxazolidinones .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 252.3±0.0 °C at 760 mmHg, and a flash point of 133.4±9.8 °C . It also has a molar refractivity of 41.2±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 137.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Compounds : 2-Norbornanone derivatives, related to 2-Norbornaneacetic acid, are used in the enantioselective synthesis of chiral vicinal diamines, which have significant applications in medicinal chemistry and asymmetric synthesis. The rigid structure of the norbornane framework is crucial for studying conformational equilibria in these compounds (Martínez et al., 2001).
Plant Growth Research : Norbornane derivatives, including those related to this compound, are used as plant growth retardants. They are utilized in physiological research to gain insights into the regulation of terpenoid metabolism concerning phytohormones and sterols, thus showing relations to cell division, cell elongation, and senescence (Grossmann, 1990).
Pharmaceutical Research : Norbornane compounds, including this compound derivatives, are significant in pharmaceutical research. They are used medicinally and as model molecules for studying structure-activity relationships due to their unique molecular shape and voluminous, bicyclic carbon skeleton (Buchbauer & Pauzenberger, 1991).
Peptide Research : Unsymmetrical norbornane scaffolds, related to this compound, are used for inducing hydrogen bonding in peptides. These structures aid in synthesizing two-stranded peptidic structures with parallel orientation, beneficial in studying specific hydrogen bonding patterns (Hackenberger et al., 2004).
Catalytic Polymerization : this compound derivatives are involved in the catalytic polymerization of acetylenes and olefins. This process produces highly colored polyacetylenes with relatively high molecular weights and retains the norbornane framework during polymerization (Sen & Lai, 1982).
Safety and Hazards
2-Norbornaneacetic acid may be harmful if swallowed or in contact with skin . In case of inhalation, move the person into fresh air and give artificial respiration if necessary . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water and do not induce vomiting .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-Norbornaneacetic acid can be achieved through a multistep process involving several reactions.", "Starting Materials": [ "Norbornene", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic anhydride", "Glacial acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Bromination of Norbornene using Bromine in the presence of Hydrochloric acid to form 5-Bromonorbornene", "Step 2: Reduction of 5-Bromonorbornene using Sodium borohydride in the presence of Ethanol to form 5-Bromo-2-norbornene", "Step 3: Hydrolysis of 5-Bromo-2-norbornene using Sodium hydroxide in the presence of Water to form 2-Norbornene carboxylic acid", "Step 4: Esterification of 2-Norbornene carboxylic acid using Acetic anhydride in the presence of Glacial acetic acid to form 2-Norborneneacetate", "Step 5: Hydrolysis of 2-Norborneneacetate using Sodium bicarbonate in the presence of Water to form 2-Norbornaneacetic acid" ] } | |
CAS-Nummer |
6485-19-4 |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]acetic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,10,11)/t6-,7+,8-/m0/s1 |
InChI-Schlüssel |
FYHBMPWRHCWNBC-RNJXMRFFSA-N |
Isomerische SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2CC(=O)O |
SMILES |
C1CC2CC1CC2CC(=O)O |
Kanonische SMILES |
C1CC2CC1CC2CC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


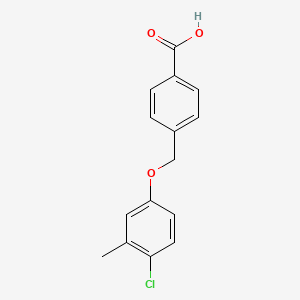

![2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol](/img/structure/B7761912.png)
![2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol](/img/structure/B7761938.png)

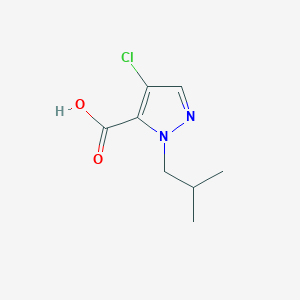


![3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B7761969.png)
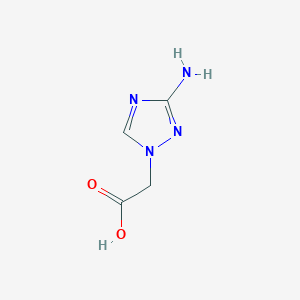

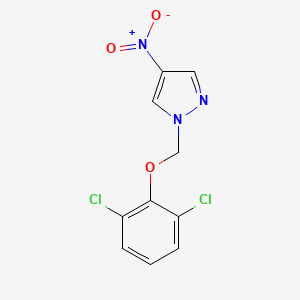
![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B7761990.png)
![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B7761997.png)
